molecular formula C10H12O2S2 B8107246 S-allyl 4-methylbenzenesulfonothioate

S-allyl 4-methylbenzenesulfonothioate

Cat. No. B8107246
M. Wt: 228.3 g/mol
InChI Key: CWKRVNUMBGAUGV-UHFFFAOYSA-N
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Description

S-allyl 4-methylbenzenesulfonothioate is a useful research compound. Its molecular formula is C10H12O2S2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-allyl 4-methylbenzenesulfonothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-allyl 4-methylbenzenesulfonothioate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Sulfenylation in Organic Synthesis

S-allyl 4-methylbenzenesulfonothioate has been utilized in enantioselective sulfenylation of cyclic imino esters, showcasing its versatility as a sulfenylation reagent. This method, employing the Cu/tBu-Phosferrox catalytic system, assembles diverse S-alkyl groups into cyclic imino esters, displaying high tolerance to various functional groups and applicability in late-stage functionalization of pharmaceuticals (Chen et al., 2021).

Radical Aryltrifluoromethylthiolation in Organic Chemistry

S-trifluoromethyl 4-methylbenzenesulfonothioate, a related compound, is employed in silver-mediated aryltrifluoromethylthiolation of activated alkenes. This method is notable for its mild conditions, broad functional group compatibility, and its effectiveness in constructing C sp3 SCF 3 bonds (Zhao et al., 2018).

Bio-based Polymer Networks

Allyl-etherified eugenol derivatives have been synthesized and used in thiol–ene photopolymerization with various thiols. This process produces photo-cured resins with significant properties such as high-temperature resistance and tensile strength, showcasing the potential of S-allyl derivatives in materials science (Yoshimura et al., 2015).

Antioxidant Activity Studies

S-allyl derivatives, including S-allyl-4-aminobenzenethiosulfonate, have shown promising antioxidant activities in both in vitro and in vivo studies. These studies provide insights into the structural-activity relationship and potential therapeutic applications of these compounds (2021).

Prooxidant-Antioxidant Profile in Biological Systems

S-allyl-4-aminobenzenethiosulfonate has been studied for its effects on the antioxidant system in various rat tissues. These studies contribute to understanding the impact of sulfur-containing compounds on homeostasis and antioxidant status (Liubas et al., 2023).

Crystallographic Characterization in Chemistry

The crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, has been performed, providing valuable structural insights for the development of novel compounds (Stenfors & Ngassa, 2020).

Visible-Light-Promoted Synthesis

S-(trifluoromethyl) 4-methylbenzenesulfonothioate has been used in visible-light-promoted trifluoromethylthiolation and trifluoromethylselenolation of 1,4-dihydropyridines. This method is an alternative, green strategy for synthesizing trifluoromethylthioesters and trifluoromethylselenoesters (Shan et al., 2022).

properties

IUPAC Name

1-methyl-4-prop-2-enylsulfanylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S2/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKRVNUMBGAUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-allyl 4-methylbenzenesulfonothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.